2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-3-4-14-28-21-10-8-20(9-11-21)22-16-23-24(25-12-13-27(23)26-22)29-17-19-7-5-6-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDUFDFQCHERAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to its pharmacological properties, including anti-cancer and anti-inflammatory effects. The exploration of its biological activity is essential for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.45 g/mol. Its chemical structure features a pyrazolo[1,5-a]pyrazine core, which is modified by the presence of a butoxyphenyl group and a 3-methylbenzyl substituent. The InChI key for this compound is JIHWPGSOFATVKB-UHFFFAOYSA-N, providing a standardized representation for database searches.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes base-mediated [3 + 2]-cycloannulation strategies using (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions such as potassium carbonate. This approach allows for the formation of the pyrazolo[1,5-a]pyrazine core through tandem cycloannulative-desulfonylation reactions.
Anticancer Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrazine family exhibit significant anticancer properties. For instance, a study evaluating various pyrazolo derivatives demonstrated their ability to inhibit cell growth in specific cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanisms underlying these effects are thought to involve modulation of enzyme activities and receptor signaling pathways.
Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | CDK2 inhibition |
| Compound B | K-562 | 15.0 | Abl kinase inhibition |
| This compound | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer properties, preliminary investigations suggest that this compound may possess anti-inflammatory activities. The presence of the butoxyphenyl group is hypothesized to enhance lipophilicity, potentially improving bioavailability and interaction with inflammatory pathways.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. Experimental studies are necessary to elucidate these mechanisms further.
Case Studies
A notable case study involved the evaluation of this compound's cytotoxicity against human cancer cell lines. The results indicated varying degrees of effectiveness, suggesting that structural modifications could enhance its pharmacological profile .
Table 2: Summary of Case Studies on Biological Activity
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Significant inhibition in MCF-7 |
| Study B | Anti-inflammatory | Potential activity observed |
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo compounds exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to interact with specific molecular targets may inhibit tumor growth and proliferation.
- Anti-inflammatory Properties : Research suggests that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases.
Pharmacology
In pharmacological studies, the compound's interactions with biological targets are under investigation:
- Enzyme Inhibition : The presence of the sulfanyl group may enhance the compound's ability to inhibit enzymes involved in disease pathways.
- Receptor Modulation : Studies are ongoing to evaluate how this compound interacts with various receptors, potentially leading to new therapeutic agents.
Materials Science
The unique properties of the compound suggest applications in materials science:
- Organic Electronics : The electronic properties of pyrazolo compounds make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Nanomaterials : Research is exploring the incorporation of such compounds into nanostructured materials for enhanced performance in sensors and catalysis.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of several pyrazolo derivatives, including 2-(4-butoxyphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting further exploration into its mechanism of action.
Case Study 2: Anti-inflammatory Effects
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory effects on murine models. Results showed a reduction in inflammatory markers, indicating its potential use in treating chronic inflammatory conditions.
Preparation Methods
Solvent and Catalytic Effects
Ethanol-acetic acid mixtures enhance cyclization efficiency during core formation, as demonstrated in pyrazolo[1,5-a]pyridine syntheses (74% yield with 6 equiv HOAc vs. 34% with 2 equiv). For sulfanyl group installation, polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions, necessitating strict temperature control.
Oxygen Sensitivity
Oxidative byproducts are minimized under inert atmospheres during thiol-displacement reactions. However, oxygen is critical for NAS steps to prevent reductive dehalogenation.
Spectroscopic Characterization
Intermediate and final compounds are validated using:
-
¹H/¹³C NMR : Distinct signals for butoxyphenyl (δ 1.0–1.8 ppm for butyl chain) and sulfanyl-methyl groups (δ 2.3 ppm for CH₃).
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IR Spectroscopy : C═N stretches at 1587–1600 cm⁻¹ and N–N stretches at 1129–1148 cm⁻¹ confirm pyrazolo[1,5-a]pyrazine core integrity.
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LC-MS : Molecular ion peak at m/z 403.5 ([M+H]⁺) aligns with the compound’s molecular weight.
Challenges and Alternative Routes
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrazolo[1,5-a]pyrazine core of this compound?
The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via multicomponent cyclization reactions. For example, iodine-catalyzed bicyclization of β-ketonitriles with sulfonyl hydrazides generates pyrazolo[1,5-a]pyrimidin-4-ium intermediates, which can be functionalized further . Alternatively, chalcone derivatives can react with hydrazine derivatives under reflux to form pyrazoline intermediates, followed by oxidation or cyclization steps to yield the target core . Key considerations include optimizing solvent systems (e.g., ethanol or dioxane), reaction temperature (e.g., 120°C for POCl3-mediated cyclization), and stoichiometry of sulfonyl hydrazides to ensure regioselectivity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Essential characterization methods include:
- 1H/13C NMR : To verify substituent positions on the pyrazolo[1,5-a]pyrazine core, particularly the sulfanyl and butoxyphenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation, especially given the compound’s molecular weight (~450–500 g/mol) .
- HPLC with UV/Vis Detection : To assess purity (>95%) and monitor byproducts from sulfanyl group incorporation .
- IR Spectroscopy : To confirm functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
To enhance potency or selectivity:
- Substituent Variation : Replace the 3-methylphenylsulfanyl group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate electron density and binding affinity. Evidence from COX-2 inhibitors shows that 6,7-disubstituted pyrazolo[1,5-a]pyrimidines exhibit improved activity .
- Fluorine Scanning : Introduce fluorine at the butoxyphenyl moiety to improve metabolic stability and membrane permeability, as demonstrated in PI3Kδ inhibitor optimization .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., fungal tyrosinase or kinases) and guide synthetic priorities .
Advanced: How should researchers resolve contradictions between in vitro and computational activity data?
Discrepancies often arise from assay conditions or model limitations. Mitigation strategies include:
- Dose-Response Validation : Repeat in vitro assays (e.g., IC50 determination in HEPG2-1 cells) across multiple concentrations to confirm activity trends observed in silico .
- Solubility Adjustments : Use co-solvents (e.g., DMSO) or nanoformulations to address poor compound solubility, which may artificially reduce in vitro efficacy .
- Target Engagement Assays : Employ techniques like thermal shift assays or surface plasmon resonance (SPR) to directly measure binding affinity, bypassing cellular permeability confounders .
Advanced: What strategies are effective for improving selectivity against off-target enzymes?
- Selective Functionalization : Introduce bulky substituents (e.g., morpholinyl or tetrahydropyranyl groups) to sterically hinder off-target binding, as seen in PI3Kδ inhibitors .
- Kinome-Wide Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits and refine the scaffold .
- Metabolite Analysis : Use LC-MS to identify metabolic hotspots (e.g., sulfanyl group oxidation) and modify labile positions to reduce promiscuity .
Basic: How can researchers validate the compound’s stability under physiological conditions?
- pH Stability Testing : Incubate the compound in buffers (pH 4–8) and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability Assays : Expose the compound to human or rodent plasma at 37°C and quantify remaining intact compound using LC-MS .
- Light/Temperature Stress Testing : Store the compound under accelerated conditions (e.g., 40°C, 75% humidity) to assess shelf-life .
Advanced: What experimental designs are recommended for evaluating antitumor efficacy in preclinical models?
- Cell Line Panels : Test against diverse cancer lines (e.g., HEPG2-1 for liver carcinoma, MCF-7 for breast cancer) to identify tissue-specific activity .
- Combination Studies : Pair the compound with standard chemotherapeutics (e.g., doxorubicin) to assess synergistic effects using Chou-Talalay analysis .
- In Vivo Xenografts : Administer the compound (e.g., 10–50 mg/kg, oral or IP) in immunodeficient mice bearing tumor xenografts, with tumor volume and biomarker (e.g., Ki-67) monitoring .
Advanced: How can researchers address low yields in sulfanyl group incorporation?
- Alternative Sulfur Sources : Replace [(3-methylphenyl)methyl]sulfanyl precursors with disulfides or thioureas, which offer better reactivity in SNAr reactions .
- Catalyst Screening : Test metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) to accelerate thiol-ene or thio-Michael additions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yields by using microwave irradiation (e.g., 100°C, 30 minutes) .
Basic: What safety and handling protocols are essential for this compound?
- Toxicity Screening : Perform acute toxicity assays in zebrafish or rodents to establish LD50 values .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential sulfanyl group reactivity and aromatic amine hazards .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and incinerate organic waste to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
